molecular formula C14H10N2S B184495 4-Phenyl-2-(pyridin-3-yl)thiazole CAS No. 70031-86-6

4-Phenyl-2-(pyridin-3-yl)thiazole

Cat. No. B184495
CAS RN: 70031-86-6
M. Wt: 238.31 g/mol
InChI Key: JDMNBLHGHILQCV-UHFFFAOYSA-N
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Description

“4-Phenyl-2-(pyridin-3-yl)thiazole” is a chemical compound with the molecular formula C14H10N2S . It has a molecular weight of 238.30800 . This compound is part of the thiazole family, which are important heterocyclics exhibiting a wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a rapid and high yield synthetic route for a target compound was established, optimized by reduction and nucleophilic substitution reaction with 2-nitropyridine as raw material .


Molecular Structure Analysis

The molecular structure of “4-Phenyl-2-(pyridin-3-yl)thiazole” includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The exact mass of this compound is 238.05600 .


Physical And Chemical Properties Analysis

The compound has a density of 1.216g/cm3 and a boiling point of 437.8ºC at 760 mmHg . The LogP value, which predicts the compound’s lipophilicity, is 3.87210 .

Scientific Research Applications

1. Antimicrobial and Antioxidant Activity

  • Methods of Application: The compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine. The final derivatives were evaluated for their in vitro anti-microbial activity after thorough purification .
  • Results or Outcomes: Among all the tested compounds, the compound 12e, 12f, and 12k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1, and 4.0 μg/ml respectively .

2. Biological Evaluation of Thiazole Derivatives

  • Summary of Application: Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
  • Methods of Application: The chapter describes the synthesis of several types of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems and their biological activities studies .
  • Results or Outcomes: Modification of thiazole-based compounds at different positions generated new molecules with potent antitumor, antioxidant, and antimicrobial activities .

3. Antiviral Activity

  • Summary of Application: Thiazole derivatives have shown potential as antiviral agents. Molecular docking studies have suggested that these compounds could be effective inhibitors of the SARS Cov-2 virus .
  • Methods of Application: The compounds were synthesized and their binding affinities with the COVID-19 main protease were evaluated. The binding affinities ranged from -8.2 to -9.3 kcal/mol .
  • Results or Outcomes: The docking studies suggest that these compounds could be potent inhibitors for the novel SARS Cov-2 virus and have potential for the discovery of potent drug candidates .

4. Antihypertensive Activity

  • Summary of Application: Thiazole derivatives have been observed to have antihypertensive activity .
  • Methods of Application: The specific methods of application and experimental procedures would depend on the specific derivative and the context of the study .
  • Results or Outcomes: The outcomes of these studies have shown that thiazole derivatives can be effective in managing hypertension .

5. Anti-Inflammatory Activity

  • Summary of Application: Thiazole derivatives have been observed to have anti-inflammatory activity .
  • Methods of Application: The specific methods of application and experimental procedures would depend on the specific derivative and the context of the study .
  • Results or Outcomes: The outcomes of these studies have shown that thiazole derivatives can be effective in managing inflammation .

6. Antischizophrenia Activity

  • Summary of Application: Thiazole derivatives have been observed to have antischizophrenia activity .
  • Methods of Application: The specific methods of application and experimental procedures would depend on the specific derivative and the context of the study .
  • Results or Outcomes: The outcomes of these studies have shown that thiazole derivatives can be effective in managing schizophrenia .

7. Anti-HIV Activity

  • Summary of Application: Thiazole derivatives have been observed to have anti-HIV activity .
  • Methods of Application: The specific methods of application and experimental procedures would depend on the specific derivative and the context of the study .
  • Results or Outcomes: The outcomes of these studies have shown that thiazole derivatives can be effective in managing HIV .

8. Hypnotics Activity

  • Summary of Application: Thiazole derivatives have been observed to have hypnotics activity .
  • Methods of Application: The specific methods of application and experimental procedures would depend on the specific derivative and the context of the study .
  • Results or Outcomes: The outcomes of these studies have shown that thiazole derivatives can be effective in inducing sleep .

Future Directions

Thiazoles, including “4-Phenyl-2-(pyridin-3-yl)thiazole”, have shown a wide range of biological activities, suggesting their potential in the development of new therapeutic agents . Future research could focus on exploring these biological activities further and optimizing the synthesis process .

properties

IUPAC Name

4-phenyl-2-pyridin-3-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c1-2-5-11(6-3-1)13-10-17-14(16-13)12-7-4-8-15-9-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMNBLHGHILQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351474
Record name 4-Phenyl-2-(pyridin-3-yl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806596
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Phenyl-2-(pyridin-3-yl)thiazole

CAS RN

70031-86-6
Record name 4-Phenyl-2-(pyridin-3-yl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70031-86-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Suryawanshi, A Patil, A Bholay, V Bobade - 2018 - nopr.niscpr.res.in
Library of isomeric pyridine substituted thiazole derivatives have been synthesized and characterized. Heteroarylation of pyridine is a considerable challenge as it is an electron poor …
Number of citations: 5 nopr.niscpr.res.in
M Suryawanshi, V Gujar, D Ottoor, V Bobade - 2019 - nopr.niscpr.res.in
Three series of isomeric 2-pyridyl 4-aryl thiazoles have been synthesized by reacting 2/3/4-pyridine thioamides derived from the corresponding nitriles with various 4-substituted …
Number of citations: 3 nopr.niscpr.res.in
MJ Thompson, JC Louth, GK Greenwood… - …, 2010 - Wiley Online Library
Amide derivatives of 2,4‐diarylthiazole‐5‐carboxylic acids were synthesised and tested for efficacy in a cell line model of prion disease. A number of compounds demonstrating …

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